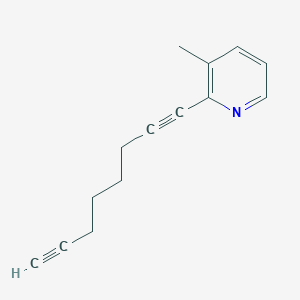
3-Methyl-2-(octa-1,7-diynyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-(octa-1,7-diynyl)pyridine is an organic compound with the molecular formula C14H15N. It is a derivative of pyridine, characterized by the presence of a methyl group at the third position and an octa-1,7-diynyl group at the second position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(octa-1,7-diynyl)pyridine typically involves the coupling of a pyridine derivative with an appropriate alkyne. One common method is the Sonogashira coupling reaction, which involves the reaction of 3-methyl-2-iodopyridine with octa-1,7-diyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
3-Methyl-2-(octa-1,7-diynyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkanes. Substitution reactions can introduce various functional groups onto the pyridine ring .
科学研究应用
3-Methyl-2-(octa-1,7-diynyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
作用机制
The mechanism of action of 3-Methyl-2-(octa-1,7-diynyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The compound’s alkyne groups can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development .
相似化合物的比较
Similar Compounds
2-Methyl-3-(octa-1,7-diynyl)pyridine: Similar structure but with different substitution pattern.
3-Methyl-2-(hepta-1,6-diynyl)pyridine: Similar structure but with a shorter alkyne chain.
3-Methyl-2-(octa-1,7-diynyl)quinoline: Similar structure but with a quinoline ring instead of pyridine.
Uniqueness
3-Methyl-2-(octa-1,7-diynyl)pyridine is unique due to its specific substitution pattern and the presence of a long alkyne chain
属性
CAS 编号 |
927434-21-7 |
|---|---|
分子式 |
C14H15N |
分子量 |
197.27 g/mol |
IUPAC 名称 |
3-methyl-2-octa-1,7-diynylpyridine |
InChI |
InChI=1S/C14H15N/c1-3-4-5-6-7-8-11-14-13(2)10-9-12-15-14/h1,9-10,12H,4-7H2,2H3 |
InChI 键 |
JZSZNHGLWRACAB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CC=C1)C#CCCCCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13791906.png)
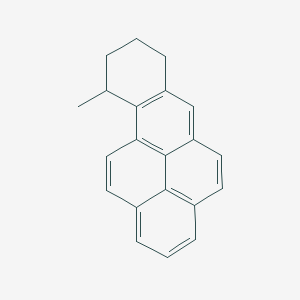
![ethyl (3S,3aS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylate](/img/structure/B13791910.png)
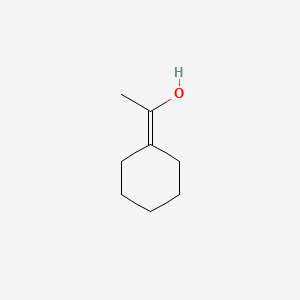
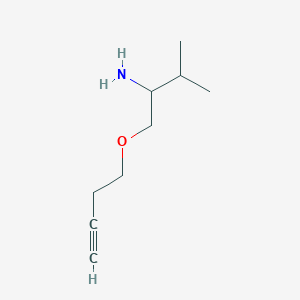
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13791929.png)
![(1R,2R,4S,5R,6S)-4-methyl-7-methylidenetricyclo[4.3.2.01,5]undecane-2,5-diol](/img/structure/B13791931.png)
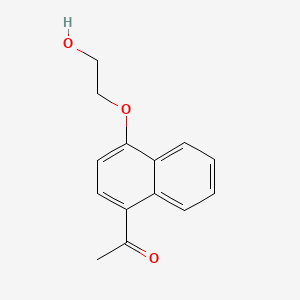
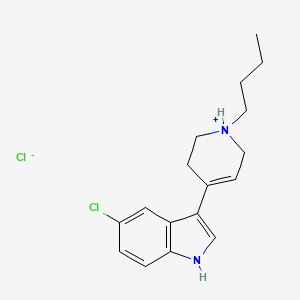
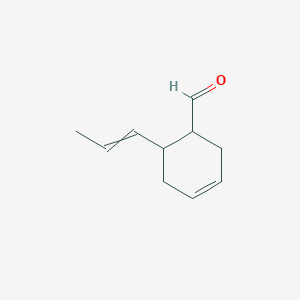
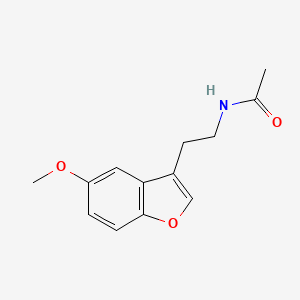
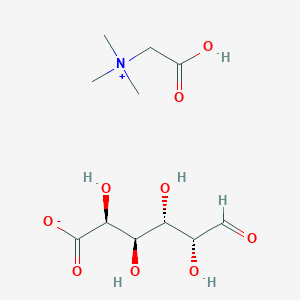

![2-Naphthalenesulfonic acid, 3-[[5-hydroxy-2-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]-, monoammonium salt](/img/structure/B13791975.png)
